molecular formula C10H9ClN2O B12993510 4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one

4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one

Cat. No.: B12993510
M. Wt: 208.64 g/mol
InChI Key: QGSRZQSQWAFCOH-UHFFFAOYSA-N
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Description

4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one is a spirocyclic compound that incorporates both azetidine and oxindole motifs. Spirocyclic scaffolds are highly valued in drug discovery due to their conformational rigidity, which enhances ligand-protein binding. This compound is particularly interesting due to its potential biological activities and synthetic challenges.

Preparation Methods

The synthesis of 4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one typically involves a formal [2 + 2] annulation reaction. One common method uses isatin-derived N-tert-butylsulfonyl ketimines with allenoates, facilitated by an organocatalytic strategy employing a bifunctional cinchona-type β-isocupridine-based catalyst . This method ensures asymmetric induction, leading to enantioenriched spiro compounds. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Halogenation or other substitution reactions can be performed using reagents like N-bromosuccinimide or N-chlorosuccinimide, leading to halogenated derivatives.

    Cycloaddition: The compound can participate in [2 + 2] cycloaddition reactions, forming various spirocyclic structures.

Scientific Research Applications

4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one involves its interaction with specific molecular targets. The spirocyclic structure enhances its binding affinity to proteins, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one can be compared with other spirocyclic compounds such as spirooxindoles and spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]. While these compounds share the spirocyclic core, 4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one is unique due to the presence of the azetidine ring fused with the oxindole core . This unique structure imparts distinct biological activities and synthetic challenges.

Similar Compounds

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chlorospiro[1H-indole-3,3'-azetidine]-2-one

InChI

InChI=1S/C10H9ClN2O/c11-6-2-1-3-7-8(6)10(4-12-5-10)9(14)13-7/h1-3,12H,4-5H2,(H,13,14)

InChI Key

QGSRZQSQWAFCOH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)C3=C(C=CC=C3Cl)NC2=O

Origin of Product

United States

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